molecular formula C19H19Cl2N5O2 B4791229 N-2,1,3-benzoxadiazol-4-yl-2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide

N-2,1,3-benzoxadiazol-4-yl-2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide

Cat. No.: B4791229
M. Wt: 420.3 g/mol
InChI Key: SFLHFSCUHSEACC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-2,1,3-benzoxadiazol-4-yl-2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide, also known as BDP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BDP is a benzodiazepine receptor ligand that has been shown to have anxiolytic and anticonvulsant effects. In

Mechanism of Action

N-2,1,3-benzoxadiazol-4-yl-2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide acts as a positive allosteric modulator of the benzodiazepine receptor, which is a type of GABA receptor. By binding to the receptor, this compound enhances the effects of GABA, an inhibitory neurotransmitter, leading to increased neuronal inhibition and decreased anxiety and convulsions.
Biochemical and physiological effects:
This compound has been shown to have anxiolytic and anticonvulsant effects in animal models, and it has also been shown to modulate the immune system and to have potential anticancer effects. This compound has been shown to decrease the levels of pro-inflammatory cytokines and to increase the levels of anti-inflammatory cytokines, suggesting that it may have potential as an immunomodulatory agent. Additionally, this compound has been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

One advantage of N-2,1,3-benzoxadiazol-4-yl-2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide is that it has been extensively studied in preclinical models, which provides a solid foundation for further research. Additionally, this compound has been shown to have low toxicity and to be well-tolerated in animal models, which suggests that it may have potential as a therapeutic agent. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in humans.

Future Directions

There are several potential future directions for research on N-2,1,3-benzoxadiazol-4-yl-2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide. One area of interest is its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as an immunomodulatory agent, which could have implications for the treatment of autoimmune diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and to determine its potential as an anticancer agent.

Scientific Research Applications

N-2,1,3-benzoxadiazol-4-yl-2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to have anxiolytic and anticonvulsant effects in animal models, and it has also been investigated for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound has been studied for its potential to modulate the immune system and as a potential anticancer agent.

Properties

IUPAC Name

N-(2,1,3-benzoxadiazol-4-yl)-2-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2N5O2/c20-14-5-4-13(10-15(14)21)11-25-6-8-26(9-7-25)12-18(27)22-16-2-1-3-17-19(16)24-28-23-17/h1-5,10H,6-9,11-12H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFLHFSCUHSEACC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=C(C=C2)Cl)Cl)CC(=O)NC3=CC=CC4=NON=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-2,1,3-benzoxadiazol-4-yl-2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-2,1,3-benzoxadiazol-4-yl-2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-2,1,3-benzoxadiazol-4-yl-2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide
Reactant of Route 4
Reactant of Route 4
N-2,1,3-benzoxadiazol-4-yl-2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide
Reactant of Route 5
Reactant of Route 5
N-2,1,3-benzoxadiazol-4-yl-2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide
Reactant of Route 6
Reactant of Route 6
N-2,1,3-benzoxadiazol-4-yl-2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.